molecular formula C6H5BrN4 B1195331 4,6-Diamino-2-bromonicotinonitrile CAS No. 42530-03-0

4,6-Diamino-2-bromonicotinonitrile

Cat. No.: B1195331
CAS No.: 42530-03-0
M. Wt: 213.03 g/mol
InChI Key: NKXPRYBNUGINBZ-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

4,6-Diamino-2-bromonicotinonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as kinases and phosphatases, which are crucial in regulating cellular processes. The compound’s bromine atom can form halogen bonds with amino acid residues in proteins, influencing their conformation and activity. Additionally, the amino groups in this compound can participate in hydrogen bonding, further stabilizing enzyme-substrate complexes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Furthermore, this compound impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their function. The bromine atom in the compound can form halogen bonds with specific amino acid residues, altering the enzyme’s conformation and activity. Additionally, the amino groups can engage in hydrogen bonding with other biomolecules, stabilizing or destabilizing protein structures. These interactions can lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects and can modulate specific biochemical pathways. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been identified, where the compound’s impact on cellular function becomes pronounced beyond a certain concentration .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are responsible for its biotransformation. The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels. These interactions can influence overall cellular metabolism and energy production.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules. These factors determine its localization and accumulation within different cellular compartments.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, affecting cellular respiration and energy production. These localization patterns are essential for understanding the compound’s biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Diamino-2-bromonicotinonitrile typically involves the bromination of 4,6-diaminonicotinonitrile. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position. The general reaction scheme is as follows:

    Starting Material: 4,6-Diaminonicotinonitrile

    Reagent: Bromine (Br2)

    Solvent: Acetic acid or another suitable solvent

    Reaction Conditions: The reaction is conducted at a temperature range of 0-25°C to control the rate of bromination and prevent over-bromination.

The reaction yields this compound as the primary product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

4,6-Diamino-2-bromonicotinonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The amino groups can undergo oxidation to form nitro derivatives or reduction to form corresponding amines.

    Coupling Reactions: The compound can participate in coupling reactions with aryl halides or other suitable partners to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.

    Oxidation Products: Nitro derivatives or other oxidized forms.

    Reduction Products: Reduced amine derivatives.

Scientific Research Applications

4,6-Diamino-2-bromonicotinonitrile has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4,6-Diaminonicotinonitrile: Lacks the bromine atom at the 2-position, resulting in different reactivity and properties.

    2-Bromo-3-cyanopyridine: Similar structure but lacks the amino groups at positions 4 and 6.

    4-Amino-2-bromonicotinonitrile: Contains only one amino group at position 4.

Uniqueness

4,6-Diamino-2-bromonicotinonitrile is unique due to the presence of both amino groups and a bromine atom on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in research and industry .

Properties

IUPAC Name

4,6-diamino-2-bromopyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4/c7-6-3(2-8)4(9)1-5(10)11-6/h1H,(H4,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKXPRYBNUGINBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1N)Br)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00195324
Record name 2,4-Diamino-5-cyano-6-bromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00195324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42530-03-0
Record name 4,6-Diamino-2-bromo-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42530-03-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Diamino-5-cyano-6-bromopyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042530030
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Diamino-5-cyano-6-bromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00195324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-diamino-2-bromonicotinonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.775
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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